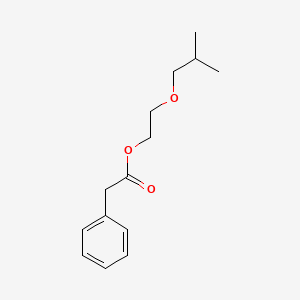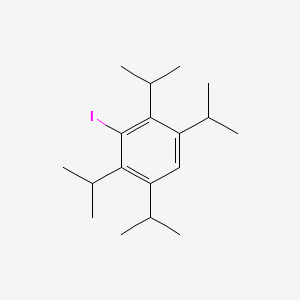
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is an organic compound characterized by the presence of an iodine atom and four isopropyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene typically involves the iodination of 1,2,4,5-tetra(propan-2-yl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of isopropyl groups.
Reduction Reactions: Products include hydrogenated benzene derivatives with the iodine atom replaced by hydrogen.
Applications De Recherche Scientifique
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene involves its interaction with molecular targets through its iodine and isopropyl groups. The iodine atom can participate in halogen bonding, while the isopropyl groups can influence the compound’s hydrophobic interactions and steric effects. These interactions can modulate the compound’s reactivity and binding affinity to various molecular targets, affecting its overall biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-1,2,4,5-tetramethylbenzene
- 2-Iodo-1,3,5-tri(propan-2-yl)benzene
- 1,2,4,5-Tetrachloro-3,6-diiodobenzene
Uniqueness
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is unique due to the presence of four isopropyl groups, which provide distinct steric and electronic properties compared to similar compounds with different substituents
Propriétés
Formule moléculaire |
C18H29I |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
3-iodo-1,2,4,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C18H29I/c1-10(2)14-9-15(11(3)4)17(13(7)8)18(19)16(14)12(5)6/h9-13H,1-8H3 |
Clé InChI |
ZVPUAVHCIHWFOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1C(C)C)I)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


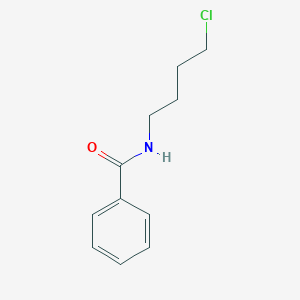
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
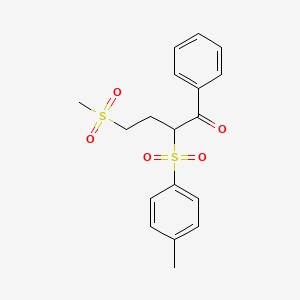


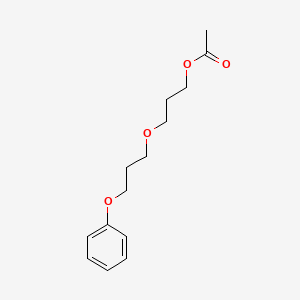
![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
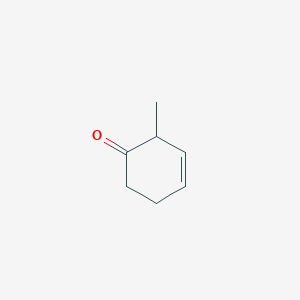
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)

